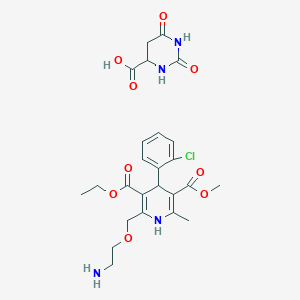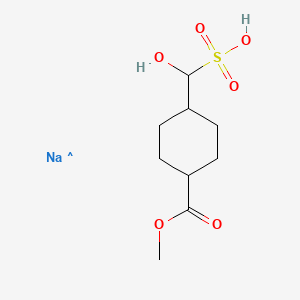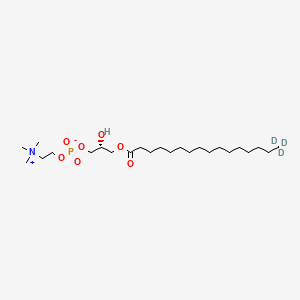
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is a deuterated form of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. It is a glycerophospholipid, a class of lipids that are a major component of cell membranes. This compound is often used as an internal standard in mass spectrometry for the quantification of its non-deuterated counterpart .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is synthesized through the deuteration of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. The process involves the incorporation of deuterium atoms into the palmitoyl chain. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and consistency of the product. The compound is then purified and tested for its isotopic purity before being used in research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized phospholipids, while reduction may yield reduced phospholipids. Substitution reactions can produce a variety of substituted phospholipids .
Aplicaciones Científicas De Investigación
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of phospholipids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic applications in diseases related to lipid metabolism.
Industry: Utilized in the development of lipid-based drug delivery systems
Mecanismo De Acción
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC exerts its effects through its incorporation into cell membranes. It influences membrane fluidity and the function of membrane-bound proteins. The compound also affects various signaling pathways by modulating the activity of enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine: The non-deuterated counterpart.
1-Hexadecanoyl-sn-glycero-3-phosphatidylcholine: Another similar glycerophospholipid.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A closely related compound with similar properties
Uniqueness
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The incorporation of deuterium atoms enhances its stability and allows for precise quantification of its non-deuterated counterpart in various samples .
Propiedades
Fórmula molecular |
C24H50NO7P |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-(16,16,16-trideuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3 |
Clave InChI |
ASWBNKHCZGQVJV-MVIJBLFRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


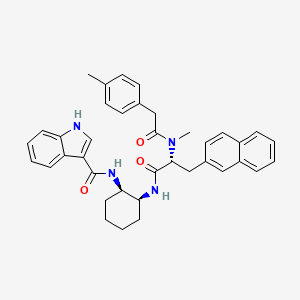
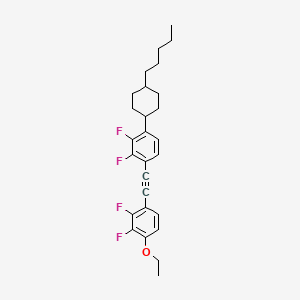
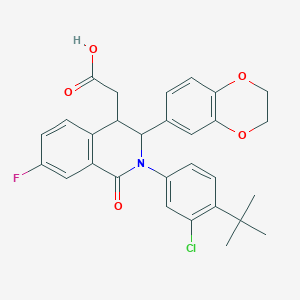
![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)
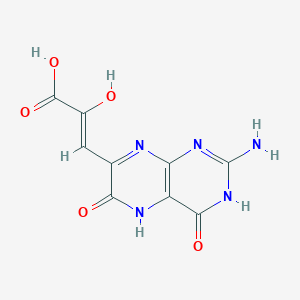
![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)
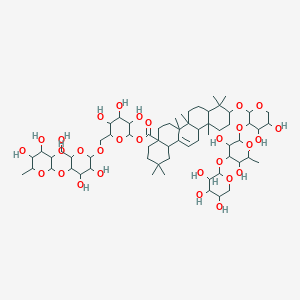
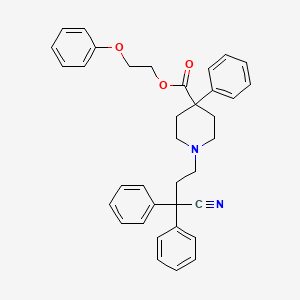
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)

![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
